3-(Cbz-amino)-1,5-dimethylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

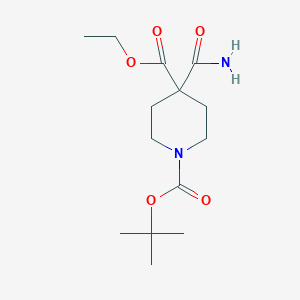

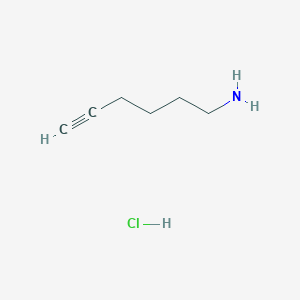

“3-(Cbz-amino)-1,5-dimethylpyrazole” is a compound that involves a Cbz (benzyl-carbamate) protected amine . Cbz-protected amines are commonly used in organic synthesis processes . They are easily synthesized from various amines using many methods .

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .Chemical Reactions Analysis

The chemical reactions involving “3-(Cbz-amino)-1,5-dimethylpyrazole” primarily involve the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A series of 3,5-dimethylpyrazole derivatives, structurally related to 3-(Cbz-amino)-1,5-dimethylpyrazole, were synthesized and evaluated for anticonvulsant activity. These compounds demonstrated decreased seizure severity and mortality rate in pentylenetetrazole (PTZ) induced seizure tests in mice, highlighting the potential therapeutic applications of such compounds in epilepsy treatment (Koçyiğit-Kaymakçıoğlu et al., 2011).

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of novel heterocyclic systems, such as tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones, showcasing the versatility of 3-(Cbz-amino)-1,5-dimethylpyrazole derivatives in organic synthesis. These synthetic processes highlight the compound's role in expanding the chemical space of heterocyclic compounds (Grošelj et al., 2013).

Structural Characterization

The structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, derived from reactions involving 3,5-dimethylpyrazole derivatives, was conducted using multinuclear NMR spectroscopy. This research underscores the importance of 3-(Cbz-amino)-1,5-dimethylpyrazole derivatives in the detailed study of molecular structures, contributing to a deeper understanding of their chemical behavior and potential applications (Aggarwal et al., 2009).

Corrosion Inhibition

Research into the application of Schiff base compounds derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, a compound structurally similar to 3-(Cbz-amino)-1,5-dimethylpyrazole, demonstrated their effectiveness in inhibiting the corrosion of steel in acidic solutions. This highlights the potential use of such compounds in the development of new corrosion inhibitors, contributing to the advancement of materials science (Emregül & Hayvalı, 2006).

Coordination Chemistry

Studies on the coordination chemistry of lithium, titanium, and zirconium complexes with novel amidinate scorpionate ligands, which include derivatives of 3,5-dimethylpyrazole, have provided insights into the design of new metal-organic frameworks and catalysts. Such research demonstrates the application of 3-(Cbz-amino)-1,5-dimethylpyrazole derivatives in the synthesis of complex inorganic structures, contributing to the development of catalysis and materials science (Otero et al., 2007).

Propiedades

IUPAC Name |

benzyl N-(1,5-dimethylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-10-8-12(15-16(10)2)14-13(17)18-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLMQFZKHYPZIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cbz-amino)-1,5-dimethylpyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)

![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)